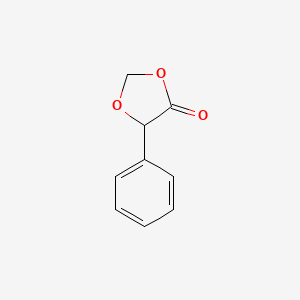
5-Phenyl-1,3-dioxolan-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Phenyl-1,3-dioxolan-4-one is a heterocyclic compound that features a five-membered ring containing two oxygen atoms and one phenyl group. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various synthetic processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
5-Phenyl-1,3-dioxolan-4-one can be synthesized from mandelic acid through a series of reactions. The process typically involves the formation of a chiral intermediate, which undergoes further transformations to yield the desired compound. One common method involves the Michael addition of mandelic acid derivatives to butenolide or nitrostyrene, followed by thermal fragmentation to produce the phenyl ketone .
Industrial Production Methods
In industrial settings, the synthesis of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial in achieving efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
5-Phenyl-1,3-dioxolan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄) are typical reducing agents.
Substitution: Electrophiles such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃) are used under acidic conditions.
Major Products Formed
Oxidation: Phenyl ketones or carboxylic acids.
Reduction: Alcohols or other reduced derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
5-Phenyl-1,3-dioxolan-4-one has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-Phenyl-1,3-dioxolan-4-one involves its ability to act as a chiral benzoyl anion equivalent in various reactions. This property allows it to participate in Michael additions and Diels-Alder reactions, leading to the formation of complex chiral molecules. The compound’s reactivity is influenced by the electronic and steric effects of the phenyl group and the oxygen atoms in the ring .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Methyl-2-methylene-5-phenyl-1,3-dioxolan-4-one: Similar in structure but with a methyl group instead of a hydrogen atom at the 5-position.
4,4-Dimethyl-2-methylene-1,3-dioxolan-5-one: Features two methyl groups at the 4-position, leading to different reactivity and properties.
Uniqueness
5-Phenyl-1,3-dioxolan-4-one is unique due to its specific arrangement of the phenyl group and the oxygen atoms, which imparts distinct reactivity patterns. Its ability to act as a chiral benzoyl anion equivalent makes it particularly valuable in asymmetric synthesis .
Eigenschaften
CAS-Nummer |
27032-85-5 |
|---|---|
Molekularformel |
C9H8O3 |
Molekulargewicht |
164.16 g/mol |
IUPAC-Name |
5-phenyl-1,3-dioxolan-4-one |
InChI |
InChI=1S/C9H8O3/c10-9-8(11-6-12-9)7-4-2-1-3-5-7/h1-5,8H,6H2 |
InChI-Schlüssel |
BDVXHBPOBAINOJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1OC(C(=O)O1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



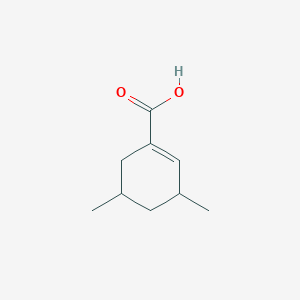
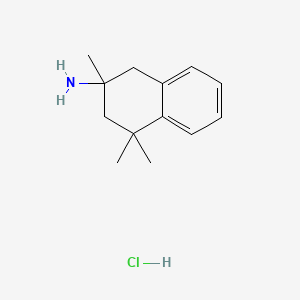
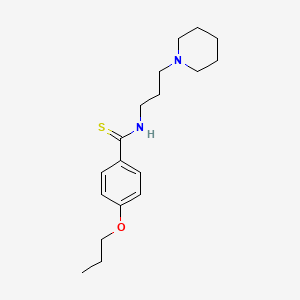
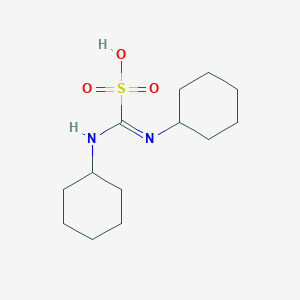
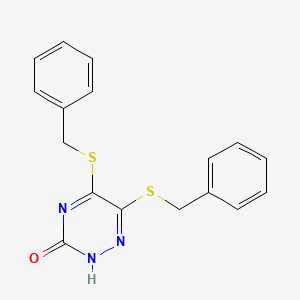
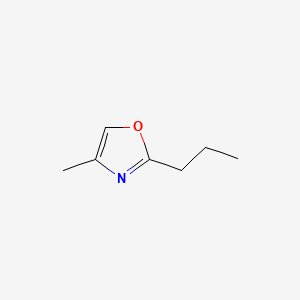
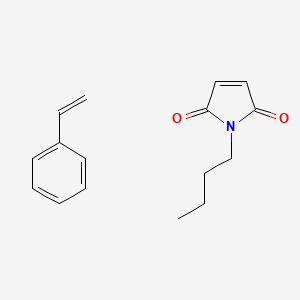
![[2-(3,4-Dichloroanilino)-2-oxoethyl]carbamyl chloride](/img/structure/B14693710.png)
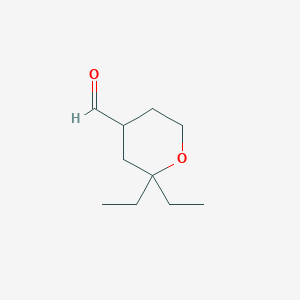
![5-[(e)-(2,3-Dimethylphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14693715.png)
![2-Phenylthieno[2,3-b]thiophene](/img/structure/B14693724.png)
![3-methylsulfonyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B14693725.png)

